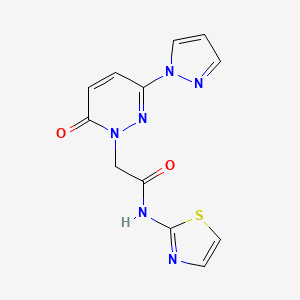

![molecular formula C8H13ClO4S B2985124 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride CAS No. 2168493-47-6](/img/structure/B2985124.png)

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is a chemical compound with the CAS Number: 2168493-47-6 . It has a molecular weight of 240.71 .

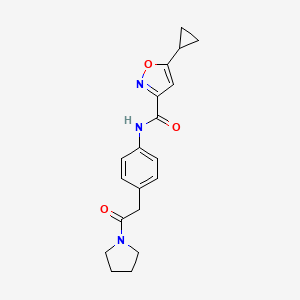

Molecular Structure Analysis

The InChI code for 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is 1S/C8H13ClO4S/c9-14(10,11)5-7-4-12-6-8(13-7)2-1-3-8/h7H,1-6H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique

Organic Synthesis Applications

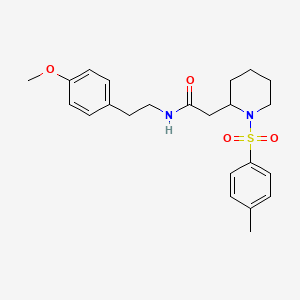

"5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride" and its derivatives are utilized in the synthesis of amines, showcasing its versatility as a sulfonating agent. Sakamoto et al. (2006) highlighted its efficacy in sulfonating primary and secondary amines, leading to excellent yields. The synthesized Dios-amides, or activated amines, were further alkylated under new Mitsunobu conditions, demonstrating the compound's stability under basic and reductive conditions. This stability is a crucial advantage in organic synthesis, allowing for its removal only under specific conditions, like heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Polymerization and Material Science

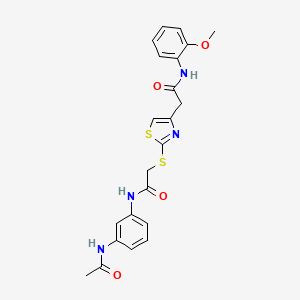

In material science and polymerization, "5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride" derivatives serve as monomers for cationic polymerizations. Takata, Ariga, and Endo (1992) investigated the cationic polymerizations of various spiro orthocarbonates, including derivatives similar to "5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride." Their work revealed the potential to produce unique polymeric materials with applications ranging from advanced material design to potential biomedical uses (Takata, Ariga, & Endo, 1992).

Synthesis of Biologically Active Compounds

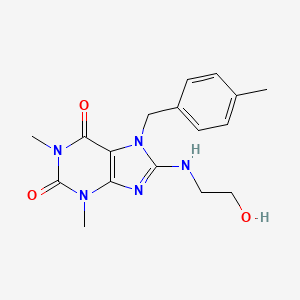

The compound's derivatives are instrumental in synthesizing biologically active molecules. For instance, the synthesis of spiroacetals, a class of compounds with potential semiochemical applications, has been achieved using derivatives of "5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride." Izquierdo et al. (2003) utilized Wittig's methodology to synthesize spiroacetals from chiral building blocks derived from rac-1,n-alkanediols, demonstrating the compound's role in creating biologically significant structures (Izquierdo, Plaza, Rodríguez, & Tamayo, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

5,8-dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-4-12-6-8(13-7)2-1-3-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMONXRHKVBJXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)COCC(O2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)

![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)

![6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985045.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)

![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)

![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)

![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)